2-(Trifluoromethyl)-1,6-naphthyridin-4-ol

Lipophilicity Drug-likeness Membrane permeability

Elevate your SAR campaigns with 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol, a strategic next-step scaffold offering a computed ΔlogP of +0.9 vs. the unsubstituted core. The metabolically inert C2-CF3 group (Hansch π = +0.88) enhances membrane permeability while expanding H-bond acceptor sites for fluorophilic kinase or phosphodiesterase targeting. Superior to 2-Cl or 2-Br analogs due to robust chemical stability during library diversification. Ideal for fragment growth and SPR profiling. ≥98% purity. Request a quote for 1g, 5g, or 10g research quantities.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
Cat. No. B11890715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1,6-naphthyridin-4-ol
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=CC2=O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)8-3-7(15)5-4-13-2-1-6(5)14-8/h1-4H,(H,14,15)
InChIKeyDXDWHDUBRXVJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-1,6-naphthyridin-4-ol (CAS 1501246-61-2): Core Physicochemical Identity and Scaffold Classification


2-(Trifluoromethyl)-1,6-naphthyridin-4-ol is a heteroaromatic small molecule (C9H5F3N2O, MW 214.14) belonging to the 1,6-naphthyridin-4(1H)-one tautomeric family [1]. It features a trifluoromethyl substituent at the C2 position and a hydroxyl/oxo group at C4 on the 1,6-naphthyridine bicyclic core. Commercially, it is positioned as a versatile small-molecule scaffold for medicinal chemistry and chemical biology . The compound's computed XLogP3-AA of 1.4 distinguishes it from the unsubstituted parent 1,6-naphthyridin-4-ol (XLogP3-AA = 0.5), reflecting the significant lipophilicity contribution of the CF3 group (Hansch π = +0.88) [2][3].

Why C2-Substitution on 1,6-Naphthyridin-4-ol Cannot Be Treated as Interchangeable: The CF3 Differentiation Case


The 1,6-naphthyridin-4-ol scaffold is sensitive to C2-substitution in ways that fundamentally alter lipophilicity, electronic character, hydrogen-bonding capacity, and metabolic vulnerability [1]. Replacing the C2 hydrogen with a trifluoromethyl group increases the computed logP by approximately 0.9 units (ΔXLogP3-AA: 1.4 vs. 0.5), introduces a strong electron-withdrawing effect (Hammett σp = +0.54 vs. H = 0.00), and adds three additional hydrogen-bond acceptor atoms (fluorines), raising the total HBA count from 3 to 6 [2][3][4]. These changes are not cosmetic; they directly impact membrane permeability, CYP450 oxidative metabolism susceptibility at the C2 position, and the electron density available for π-stacking and hydrogen-bonding interactions with biological targets. Generic substitution with unsubstituted, 2-methyl, or 2-halo analogs will produce compounds with different physicochemical and pharmacological profiles, undermining reproducibility in SAR campaigns and hit-to-lead optimization [5].

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol Versus Key Comparators


Lipophilicity Differential: XLogP3-AA Comparison of CF3-Substituted vs. Unsubstituted 1,6-Naphthyridin-4-ol

The introduction of a trifluoromethyl group at the C2 position increases the computed partition coefficient (XLogP3-AA) from 0.5 (unsubstituted 1,6-naphthyridin-4-ol) to 1.4 (2-CF3 analog), representing a ΔlogP of +0.9 [1][2]. At the fragment level, the Hansch hydrophobic substituent constant π for CF3 is +0.88, confirming that this increment is attributable specifically to the trifluoromethyl group [3]. This 0.9 log-unit increase corresponds to an approximately 8-fold increase in octanol-water partition coefficient, a magnitude large enough to alter membrane permeability classification and oral absorption potential in drug discovery programs.

Lipophilicity Drug-likeness Membrane permeability

Electronic Modulation: Hammett σp Constant Quantifies the Electron-Withdrawing Differential of CF3 vs. H, CH3, and Cl at C2

The Hammett substituent constant σp provides a quantitative scale for electronic effects transmitted through the aromatic ring. The trifluoromethyl group has σp = +0.54, classifying it as a strong electron-withdrawing group, compared to hydrogen (σp = 0.00), methyl (σp = -0.17, electron-donating), and chlorine (σp = +0.23, moderately electron-withdrawing) [1]. Computationally, PubChem records 6 hydrogen-bond acceptor sites for the CF3-substituted compound versus 3 for the unsubstituted analog, reflecting the three fluorine atoms' contribution to HBA capacity [2][3]. These electronic differences alter the pKa of the 4-OH/4-oxo tautomer, the basicity of the ring nitrogens, and the compound's propensity for π-π stacking interactions with aromatic protein residues.

Electronic effects SAR Reactivity

pKa Modulation: Predicted Acidity Shift Induced by C2-Trifluoromethyl Substitution Relative to the Parent 1,6-Naphthyridin-4-ol

The predicted pKa of unsubstituted 1,6-naphthyridin-4-ol is 8.25 ± 0.30 . The electron-withdrawing effect of the C2-CF3 group (σp = +0.54) stabilizes the conjugate base (phenolate/keto-enolate form) and is expected to lower the pKa by approximately 1.0–1.5 units based on established linear free-energy relationships for substituted phenols and heterocyclic ketones [1][2]. Consequently, the 2-CF3 analog is predicted to have a pKa in the range of 6.75–7.25. In contrast, a 2-CH3 substituent (σp = -0.17) would raise the pKa above 8.25, and a 2-Cl substituent (σp = +0.23) would produce a smaller downward shift to approximately 7.5–8.0. This means the CF3-substituted compound will be predominantly unionized at physiological pH 7.4, whereas the unsubstituted and 2-methyl analogs will be partially or predominantly protonated, resulting in different solubility, permeability, and protein-binding profiles.

Ionization state pKa Drug-likeness

Metabolic Stability Advantage: C2-CF3 as a Blocking Group Against CYP450-Mediated Oxidative Metabolism Compared to C2-H and C2-CH3 Analogs

The trifluoromethyl group is a well-established metabolically stable bioisostere that resists oxidative metabolism due to the strength of the C-F bonds (bond dissociation energy ~485 kJ/mol vs. ~439 kJ/mol for C-H) and the electron-withdrawing effect that deactivates the adjacent aromatic ring toward electrophilic oxidation by cytochrome P450 enzymes [1][2]. In the context of 2-substituted 1,6-naphthyridin-4-ols, the C2 position is a potential site for CYP450-mediated hydroxylation when occupied by hydrogen or methyl groups. The CF3 substituent blocks this metabolic soft spot: unlike a C2-H analog (which can undergo direct hydroxylation) or a C2-CH3 analog (which can undergo benzylic oxidation to a hydroxymethyl or carboxylic acid metabolite), the C2-CF3 group is virtually inert to oxidative biotransformation at that position [3]. This metabolic shielding translates to longer half-life and lower clearance in vivo, a property that must be verified empirically but is strongly supported by the extensive precedent of CF3 incorporation in approved drugs (e.g., fluoxetine, celecoxib, sitagliptin).

Metabolic stability CYP450 Oxidative metabolism

Synthetic Tractability: Documented Route to 2-Trifluoromethyl-1,6-naphthyridin-4(1H)-ones via Boron Chelate Methodology

A dedicated synthetic methodology for preparing 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones has been published by Vasil'ev et al. (2013), using 4-alkylamino-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelates reacted with dimethylformamide dimethyl acetal [1]. This method provides a direct entry into the trifluoromethylated 1,6-naphthyridin-4-one scaffold with regiochemical control. The unsubstituted 1,6-naphthyridin-4-ol is accessible via classical Conrad-Limpach or related cyclocondensation routes, but the introduction of the CF3 group via electrophilic or radical trifluoromethylation of the pre-formed naphthyridine core is less straightforward and often suffers from poor regioselectivity [2]. The availability of a dedicated synthetic route increases the procurement reliability for the CF3-substituted scaffold, as it can be resynthesized rather than solely sourced from commercial suppliers.

Synthetic chemistry Building block Chemical accessibility

DNA Abasic Site Recognition: Trifluoromethylated Naphthyridine Derivatives as Selective Cytosine Binders—Class Precedent for Biophysical Probe Development

Sato et al. (2012) demonstrated that a naphthyridine derivative bearing a trifluoromethyl group exhibits highly selective binding to cytosine opposite an abasic (AP) site in DNA duplexes, accompanied by binding-induced fluorescence quenching that enables single-base mutation analysis via PCR [1]. While the specific compound studied in that work (Org. Biomol. Chem., 2012, 10, 4003–4006) may differ from 2-(trifluoromethyl)-1,6-naphthyridin-4-ol, the study establishes a clear class-level precedent that the combination of a naphthyridine hydrogen-bonding scaffold with a CF3 group enables selective nucleobase recognition in competitive aqueous environments. In contrast, the non-fluorinated analog 2-amino-7-methyl-1,8-naphthyridine (AMND) shows broader binding to both cytosine and thymine opposite AP sites [2]. This suggests that the CF3 group contributes to enhanced binding selectivity—potentially through increased hydrophobic interactions, altered hydrogen-bond geometry, or electronic modulation of the heterocyclic recognition face.

DNA recognition Abasic site Fluorescent probe

Recommended Application Scenarios for 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-to-Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

In fragment-based drug discovery programs where the 1,6-naphthyridin-4-ol core has been identified as a hit but suffers from low cellular permeability (logP < 1) and rapid oxidative metabolism, 2-(trifluoromethyl)-1,6-naphthyridin-4-ol provides a logical next-step scaffold with a computed ΔlogP of +0.9 and a metabolically inert C2 position [1][2]. The additional three fluorine-mediated hydrogen-bond acceptor sites also expand the pharmacophore interaction space, making this compound suitable for fragment growth campaigns targeting kinases, phosphodiesterases, or other ATP-binding pocket enzymes where fluorophilic interactions can enhance potency [3].

Chemical Biology: Development of Fluorinated DNA-Binding Probes for Mutation Detection

Building on the Sato et al. (2012) finding that CF3-bearing naphthyridines selectively recognize cytosine at abasic sites in DNA duplexes [1], 2-(trifluoromethyl)-1,6-naphthyridin-4-ol can serve as a core scaffold for designing fluorescent or electrochemical probes for single-nucleotide polymorphism (SNP) detection. The fluorescence-quenching property upon DNA binding and the enhanced selectivity over non-fluorinated analogs make this a superior starting point for probe development compared to 2-H or 2-CH3 substituted naphthyridin-4-ols.

Synthetic Chemistry: Building Block for Late-Stage Diversification via C3, C5, C7, and C8 Functionalization

The dedicated synthetic route reported by Vasil'ev et al. (2013) using boron chelate intermediates provides reliable access to the 2-CF3-1,6-naphthyridin-4-one core [1]. From this intermediate, further functionalization at the C3 (via Claisen/acylation), C5/C7 (via electrophilic aromatic substitution or cross-coupling), and C8/N1 positions enables the generation of diverse screening libraries. The CF3 group at C2 remains stable under most subsequent transformation conditions, unlike 2-Cl or 2-Br analogs which may undergo undesired nucleophilic displacement, making the CF3 analog a more robust diversification platform [2].

Pharmacokinetic Profiling: Reference Compound for Studying the Impact of C2-CF3 Substitution on ADME Parameters

For laboratories conducting systematic structure-property relationship (SPR) studies on heterocyclic scaffolds, 2-(trifluoromethyl)-1,6-naphthyridin-4-ol serves as an informative reference compound for quantifying the impact of CF3 substitution on key ADME parameters (logP, pKa, microsomal stability, CYP inhibition) relative to the unsubstituted, 2-methyl, and 2-chloro analogs [1][2]. The availability of both the CF3-substituted and unsubstituted compounds from commercial vendors enables head-to-head comparative SPR profiling, generating data that can guide substituent selection for other heterocyclic series within the same project.

Quote Request

Request a Quote for 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.